4-{4-[(3-Fluoro-4-methoxyphenyl)methyl]piperazin-1-yl}-6-methyl-2-(pyrrolidin-1-yl)pyrimidine
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Overview
Description
4-{4-[(3-Fluoro-4-methoxyphenyl)methyl]piperazin-1-yl}-6-methyl-2-(pyrrolidin-1-yl)pyrimidine is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a fluoro-methoxyphenyl group, a piperazine ring, and a pyrimidine ring. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-[(3-Fluoro-4-methoxyphenyl)methyl]piperazin-1-yl}-6-methyl-2-(pyrrolidin-1-yl)pyrimidine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Fluoro-methoxyphenyl Intermediate: This step involves the fluorination of 4-methoxyacetophenone using manganese (IV) tetrafluoride formed in situ with manganese (IV) dioxide and pyridinium polyhydrogenofluoride.
Piperazine Derivative Formation: The fluoro-methoxyphenyl intermediate is then reacted with piperazine under suitable conditions to form the piperazine derivative.
Pyrimidine Ring Formation: The final step involves the cyclization of the piperazine derivative with appropriate reagents to form the pyrimidine ring, resulting in the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-{4-[(3-Fluoro-4-methoxyphenyl)methyl]piperazin-1-yl}-6-methyl-2-(pyrrolidin-1-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluoro-methoxyphenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
4-{4-[(3-Fluoro-4-methoxyphenyl)methyl]piperazin-1-yl}-6-methyl-2-(pyrrolidin-1-yl)pyrimidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-{4-[(3-Fluoro-4-methoxyphenyl)methyl]piperazin-1-yl}-6-methyl-2-(pyrrolidin-1-yl)pyrimidine involves its interaction with specific molecular targets and pathways. It has been shown to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the NF-kB inflammatory pathway, resulting in anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
- **2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-1,2,3,4-tetrahydropyrimidine .
- **2-(2-Fluoro-4-methoxyphenyl)-5-(5-methyl-1,2-oxazol-3-yl)-1,3,4-oxadiazole .
Uniqueness
4-{4-[(3-Fluoro-4-methoxyphenyl)methyl]piperazin-1-yl}-6-methyl-2-(pyrrolidin-1-yl)pyrimidine is unique due to its specific combination of functional groups and its potential biological activities. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.
Properties
Molecular Formula |
C21H28FN5O |
---|---|
Molecular Weight |
385.5 g/mol |
IUPAC Name |
4-[4-[(3-fluoro-4-methoxyphenyl)methyl]piperazin-1-yl]-6-methyl-2-pyrrolidin-1-ylpyrimidine |
InChI |
InChI=1S/C21H28FN5O/c1-16-13-20(24-21(23-16)27-7-3-4-8-27)26-11-9-25(10-12-26)15-17-5-6-19(28-2)18(22)14-17/h5-6,13-14H,3-4,7-12,15H2,1-2H3 |
InChI Key |
PTGWVYWEYQIWPM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCCC2)N3CCN(CC3)CC4=CC(=C(C=C4)OC)F |
Origin of Product |
United States |
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